N'-[(2-chlorobenzoyl)oxy]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide
Overview
Description
N'-[(2-chlorobenzoyl)oxy]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide is a useful research compound. Its molecular formula is C15H9ClF3N5O2 and its molecular weight is 383.71 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 383.0396867 g/mol and the complexity rating of the compound is 562. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary target of N’-[(2-chlorobenzoyl)oxy]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide, also known as PHTPP, is the estrogen receptor β (ERβ) . ERβ is one of the two main types of estrogen receptors, the other being ERα. These receptors play crucial roles in various biological processes, including the regulation of the cell cycle and apoptosis .
Mode of Action
PHTPP acts as a full antagonist of ERβ, with a 36-fold selectivity for ERβ over ERα . This means that it binds to ERβ and inhibits its activity, preventing it from carrying out its normal function. The compound’s interaction with ERβ leads to changes in the activity of this receptor, which can have various downstream effects .
Biochemical Pathways
The antagonistic action of PHTPP on ERβ affects various biochemical pathways. For instance, it can influence the cell growth in certain types of cancer cells. Specifically, estrogen can have opposite effects in some tumors expressing ERα compared to ERβ, with ERα enhancing and ERβ suppressing tumor cell growth .
Result of Action
The result of PHTPP’s action is a significant enhancement in cell growth in ovarian cancer cell lines SKOV3 and OV2008 that express both ERα and ERβ . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of certain types of cancer.
Future Directions
Properties
IUPAC Name |
[(Z)-[amino-[7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methylidene]amino] 2-chlorobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF3N5O2/c16-10-4-2-1-3-8(10)14(25)26-23-12(20)9-7-22-24-11(15(17,18)19)5-6-21-13(9)24/h1-7H,(H2,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGCTHNDNAISGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)ON=C(C2=C3N=CC=C(N3N=C2)C(F)(F)F)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)O/N=C(/C2=C3N=CC=C(N3N=C2)C(F)(F)F)\N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF3N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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